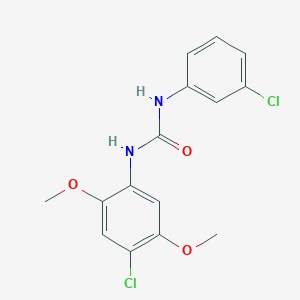
N-(4-chloro-2,5-dimethoxyphenyl)-N'-(3-chlorophenyl)urea
Vue d'ensemble
Description
N-(4-chloro-2,5-dimethoxyphenyl)-N'-(3-chlorophenyl)urea, also known as CDU, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CDU is a urea derivative and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.
Mécanisme D'action
N-(4-chloro-2,5-dimethoxyphenyl)-N'-(3-chlorophenyl)urea has been shown to inhibit the activity of protein kinases by binding to the ATP-binding site of the kinase. This binding prevents the kinase from phosphorylating its substrate, which is necessary for the kinase's activity. Inhibition of protein kinase activity can lead to a variety of effects on cellular signaling pathways, including inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects
N-(4-chloro-2,5-dimethoxyphenyl)-N'-(3-chlorophenyl)urea has been shown to have a variety of biochemical and physiological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells. N-(4-chloro-2,5-dimethoxyphenyl)-N'-(3-chlorophenyl)urea has also been shown to modulate the activity of certain ion channels, including the hERG potassium channel, which is involved in cardiac function.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chloro-2,5-dimethoxyphenyl)-N'-(3-chlorophenyl)urea has several potential advantages for lab experiments, including its ability to selectively inhibit the activity of certain protein kinases and its potential as a tool for studying cellular signaling pathways. However, N-(4-chloro-2,5-dimethoxyphenyl)-N'-(3-chlorophenyl)urea has several limitations, including its low yield in synthesis and its potential toxicity in vivo.
Orientations Futures
There are several potential future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-N'-(3-chlorophenyl)urea. One area of interest is the development of more efficient synthesis methods for N-(4-chloro-2,5-dimethoxyphenyl)-N'-(3-chlorophenyl)urea and related compounds. Another area of interest is the further characterization of N-(4-chloro-2,5-dimethoxyphenyl)-N'-(3-chlorophenyl)urea's mechanism of action and its effects on cellular signaling pathways. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)-N'-(3-chlorophenyl)urea may have potential applications in drug discovery and development, particularly as a tool for identifying new targets for anti-cancer therapies.
Applications De Recherche Scientifique
N-(4-chloro-2,5-dimethoxyphenyl)-N'-(3-chlorophenyl)urea has been studied for a variety of research applications, including its potential as an anti-cancer agent and as a tool for studying the role of protein kinases in cellular signaling pathways. N-(4-chloro-2,5-dimethoxyphenyl)-N'-(3-chlorophenyl)urea has been shown to inhibit the activity of certain protein kinases, including CK2 and PIM kinases, which are involved in cell proliferation and survival.
Propriétés
IUPAC Name |
1-(4-chloro-2,5-dimethoxyphenyl)-3-(3-chlorophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O3/c1-21-13-8-12(14(22-2)7-11(13)17)19-15(20)18-10-5-3-4-9(16)6-10/h3-8H,1-2H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZATTWZTNNNYBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)NC2=CC(=CC=C2)Cl)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-chlorophenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



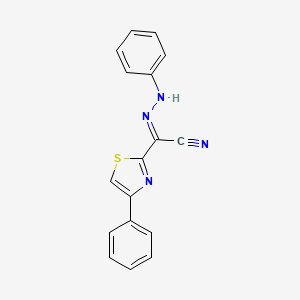
![2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]isoleucinate](/img/structure/B3835032.png)
![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)glycinate](/img/structure/B3835046.png)
![N-[3-(trifluoromethyl)phenyl]-1-adamantanecarboxamide](/img/structure/B3835047.png)

![4-[(4-benzyl-1-piperidinyl)methyl]-2-ethoxyphenol](/img/structure/B3835055.png)
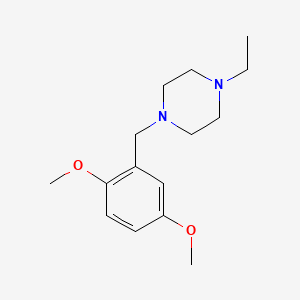

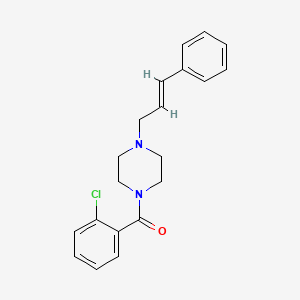

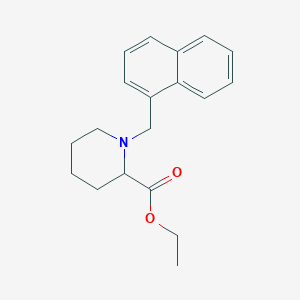
![2,3,10,11-tetramethoxy-5,6,8,8a,13,14,16,16a-octahydroisoquino[2',1':4,5]pyrazino[2,1-a]isoquinoline](/img/structure/B3835110.png)
![10-amino-2-benzyl-6,7,8,9-tetrahydrobenzo[b]-1,6-naphthyridin-1(2H)-one](/img/structure/B3835118.png)
